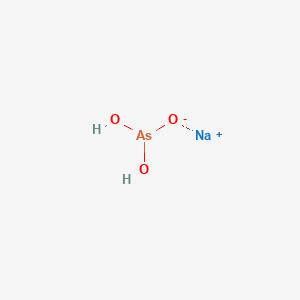
Sodium Oxidoarsonous Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium oxidoarsonous acid, also known by its chemical formula NaAsO2, is an inorganic compound that contains sodium, arsenic, and oxygen. It is a derivative of arsenous acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is typically encountered as a white, crystalline solid and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxidoarsonous acid can be synthesized through the reaction of arsenous acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure complete reaction and high yield. The chemical equation for this synthesis is:
H3AsO3+NaOH→NaAsO2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is conducted in large reactors with continuous stirring to ensure uniformity and completeness of the reaction.
Chemical Reactions Analysis
Types of Reactions: Sodium oxidoarsonous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium arsenate.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Zinc or iron can be used to reduce it to elemental arsenic.
Substitution Reactions: Halogens or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Sodium arsenate (Na3AsO4)
Reduction: Elemental arsenic (As)
Substitution: Various organoarsenic compounds depending on the substituent used.
Scientific Research Applications
Sodium oxidoarsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing into its potential use in treating certain types of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pesticides, herbicides, and wood preservatives due to its biocidal properties.
Mechanism of Action
The mechanism of action of sodium oxidoarsonous acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in its use as a biocide and in cancer treatment research, where it induces apoptosis in cancer cells by disrupting their metabolic pathways.
Comparison with Similar Compounds
Sodium arsenate (Na3AsO4): Another arsenic-containing compound with similar applications but different chemical properties.
Arsenic trioxide (As2O3): Used in similar applications but has different reactivity and toxicity profiles.
Sodium arsenite (NaAsO2): Chemically similar but with distinct uses and properties.
Uniqueness: Sodium oxidoarsonous acid is unique due to its specific reactivity and solubility properties, making it suitable for particular applications in industry and research. Its ability to undergo various chemical reactions and its effectiveness as a biocide and potential therapeutic agent highlight its versatility and importance in scientific research.
Properties
CAS No. |
60189-99-3 |
|---|---|
Molecular Formula |
AsH2NaO3 |
Molecular Weight |
147.926 g/mol |
IUPAC Name |
sodium;dihydrogen arsorite |
InChI |
InChI=1S/AsH2O3.Na/c2-1(3)4;/h2-3H;/q-1;+1 |
InChI Key |
OMPOAAVAIXSVJZ-UHFFFAOYSA-N |
Canonical SMILES |
O[As](O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















